molecular formula C18H18N2O4S B1335404 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea CAS No. 25508-20-7

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

Cat. No. B1335404
CAS RN: 25508-20-7
M. Wt: 358.4 g/mol
InChI Key: CGAMNSKIHXUDMK-UHFFFAOYSA-N
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Description

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea (BBIMTU) is a synthetic organic compound with a wide range of applications in scientific research. It is a thiourea-based compound that can be used in a variety of chemical reactions and processes. BBIMTU has been used in fields such as biochemistry, pharmacology, and material science.

Scientific Research Applications

Enantioselective Addition in Organic Synthesis

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea plays a role in organic synthesis. For example, a chiral bis(guanidino)iminophosphorane catalyzes enantioselective addition reactions of a 1,3-dithiane derivative as a pronucleophile. This facilitates the addition of benzyloxycarbonyl-1,3-dithiane to aromatic N-Boc-protected imines, providing optically active α-amino-1,3-dithiane derivatives, which are valuable in organic synthesis (Kondoh, Oishi, Takeda, & Terada, 2015).

Synthesis of Protected Benzamidines

The compound is used in the synthesis of protected benzamidines. A commercially available derivative, after SEM-protection, functions as an amidine-forming cross-coupling partner under Liebeskind-Srogl conditions. This process involves copper(I) thiophenecarboxylate and palladium-catalyzed cross-coupling, yielding fully protected benzamidines (Kusturin, Liebeskind, & Neumann, 2002).

Formation of Substituted Benzo[1,4]dioxins

In the formation of substituted benzo[1,4]dioxins, the reaction of certain derivatives with various substituted benzene-1,2-diols is catalyzed by a palladium(0) complex. This results in good yields via a tandem allylic substitution reaction (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

Role in Membrane Electrodes

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea derivatives have been used in the development of silver-selective membrane electrodes. These electrodes exhibit good sensitivity, detection limits, reproducibility, and selectivity for silver(I) ions (Casabó, Flor, Romero, Teixidor, & Pérez-Jiménez, 1994).

Ring-Opening Polymerization

The compound is involved in ring-opening polymerization (ROP) studies. For instance, 3-(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione and its derivatives have been synthesized for controlled ROP, avoiding transesterification side reactions (Pounder & Dove, 2010).

properties

IUPAC Name

benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAMNSKIHXUDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

Synthesis routes and methods I

Procedure details

Benzylchloroformate (161 mL, 1075 mmol, Aldrich, 95%) was added slowly through an addition funnel at room temperature with vigorous stirring to a solution of the sulfate salt of 2-methyl-2-thiopseudourea (74.6 g, 525 mmol) in 1N sodium hydroxide solution (1050 mL, 1050 mmol) in a 5 L three-necked round bottom flask, equipped with a 250 mL addition funnel. After the addition, stirring was continued and the reaction was monitored by TLC. The reaction was finished in ca. 20 hours. After all mono-CBZ (benzyloxy carbonyl) intermediate disappeared, the reaction mixture was transferred to a 4 L separatory funnel. The aqueous layer was separated and extracted with hexanes (1.28 L). The extracts were combined with the methylene chloride layer. The combined organic layer was washed with 553 mL of NaH2PO4 (5.7%, 533 mL, wash pH ~5) and brine (2×533 mL). It was dried over sodium sulfate, filtered and concentrated on a rotovap. The resulting residual oil was dried on a high vacuum pump to a constant weight. The remaining benzyl chloroformate, benzyl chloride and possibly benzyl alcohol were further removed by a lyophilizer. The resulting thick oil crystallized on standing in about six hours. The solid was broken up and the drying was continued to a constant weight in two days. The crude title compound thus obtained (182 g, 97% yield), was pure enough by 1H NMR and TLC to be used for the next reaction without any further purification.
Quantity
161 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Two
Quantity
1050 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 ml (14.4 mol) of benzyl chloroformate are added dropwise, under vigorous stirring, to a solution of 1 g (3.60 mmol) of S-methylisothiourea sulphate in 40 ml of a diphasic mixture of dichloromethane/saturated aqueous sodium bicarbonate solution (1:1). Stirring is maintained at ambient temperature for 25 hours. After which, the aqueous phase is extracted 3 times with dichloromethane. The combined organic phases are then washed with water, then dried over sodium sulphate and evaporated under reduced pressure. The residue obtained is purified by chromatography on a silica column (DCM) in order to produce 1.06 g (82%) of product in the form of a yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
diphasic mixture
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DRC Silva, EJ Maria, RMS Ordonez, J Thierry… - Synlett, 2017 - thieme-connect.com
A straightforward and efficient preparation of five-membered cyclic guanidines bearing an ester, a hydroxymethyl or a Weinreb amide functional group at C-4 is described from l-serine. …
Number of citations: 5 www.thieme-connect.com

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